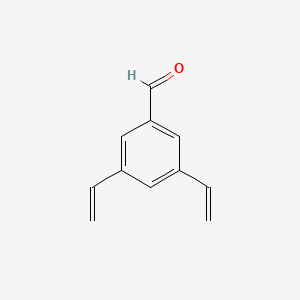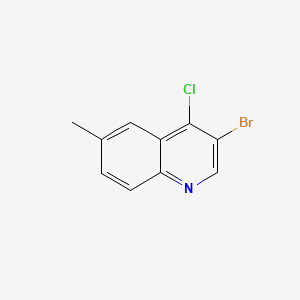
EudesM-4(15)-ene-3α,11-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: The total synthesis of eudesM-4(15)-ene-3α,11-diol can be achieved through multiple steps starting from known precursors. One approach involves the use of a chelation-controlled glycolate enolate Ireland–Claisen rearrangement and an intramolecular nitrile oxide dipolar cycloaddition . Another method includes the isolation of eudesmane sesquiterpenoids from natural sources such as Chrysanthemum indicum .
Industrial Production Methods: Industrial production of this compound typically involves the extraction and purification from plant sources. The flowers of Chrysanthemum indicum, for example, have been used to isolate similar sesquiterpenoids .
化学反应分析
Types of Reactions: EudesM-4(15)-ene-3α,11-diol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Halogenation reactions can be carried out using reagents like bromine or chlorine under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
科学研究应用
EudesM-4(15)-ene-3α,11-diol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex molecules.
Biology: The compound has been studied for its anti-inflammatory effects on macrophages and microglial cells.
Medicine: Due to its anti-inflammatory properties, it is being explored for potential therapeutic applications in treating inflammatory diseases.
Industry: It is used in the formulation of various herbal medicines and supplements.
作用机制
The anti-inflammatory effects of eudesM-4(15)-ene-3α,11-diol are mediated through the inhibition of the nuclear factor kappa B (NF-κB) signaling pathway . This pathway is crucial for the production of pro-inflammatory mediators such as nitric oxide, prostaglandin E2, and various cytokines. By inhibiting this pathway, this compound reduces inflammation and associated symptoms.
相似化合物的比较
- 7-epi-eudesm-4(15),11(13)-diene-1β,3β-diol
- 7-epi-1β-hydroxy-β-eudesmol
- 5-epi-eudesm-4(15)-ene-1β,6β-diol
Comparison: EudesM-4(15)-ene-3α,11-diol is unique due to its specific hydroxylation pattern at the 3α and 11 positions. This structural feature contributes to its distinct anti-inflammatory properties compared to other eudesmane sesquiterpenoids .
属性
CAS 编号 |
113773-90-3 |
|---|---|
分子式 |
C22H32O4 |
分子量 |
360.494 |
IUPAC 名称 |
(8R,9S,13S,14R)-3,17-bis(methoxymethoxy)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene |
InChI |
InChI=1S/C22H32O4/c1-22-11-10-18-17-7-5-16(25-13-23-2)12-15(17)4-6-19(18)20(22)8-9-21(22)26-14-24-3/h5,7,12,18-21H,4,6,8-11,13-14H2,1-3H3/t18-,19-,20-,21?,22+/m1/s1 |
InChI 键 |
ORTXDSRJUDCFHC-GEEQCMDESA-N |
SMILES |
CC12CCC3C(C1CCC2OCOC)CCC4=C3C=CC(=C4)OCOC |
外观 |
Powder |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


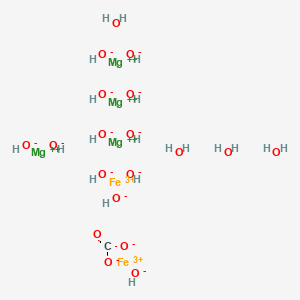
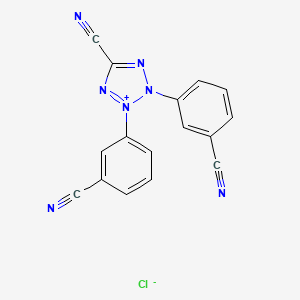
![Methyl 1-isopropyl-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B598081.png)
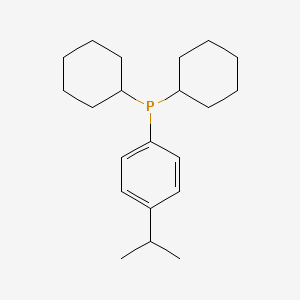
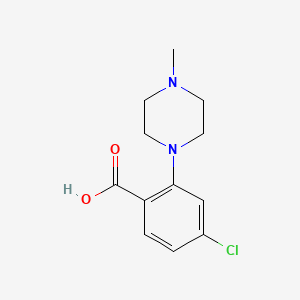
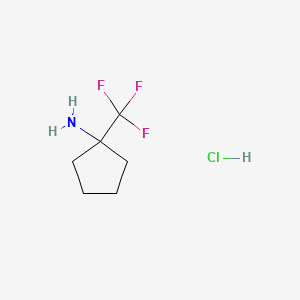
![7-Chloro-5-iodo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B598085.png)

![(2-AMINOETHYL)[(2-NITROPHENYL)METHYL]AMINE](/img/structure/B598091.png)

![2-(Benzo[d][1,3]dioxol-5-yl)butanoic acid](/img/structure/B598093.png)
